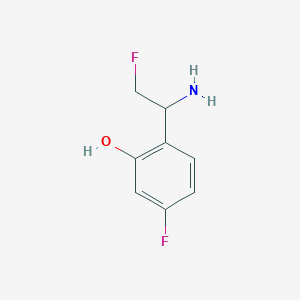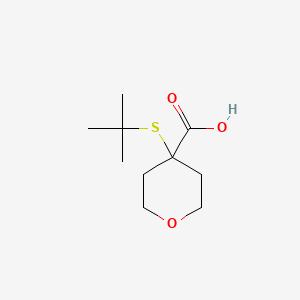
4-(Tert-butylsulfanyl)oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butylsulfanyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C10H18O3S It is characterized by the presence of a tert-butylsulfanyl group attached to an oxane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylsulfanyl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with tert-butylsulfanyl reagents under controlled conditions. One common method includes the use of tert-butylthiol and oxane-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylsulfanyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-(Tert-butylsulfanyl)oxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butylsulfanyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butylsulfanyl)oxane-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-(Tert-butylsulfanyl)oxane-4-methanol: Contains a hydroxyl group instead of a carboxylic acid.
4-(Tert-butylsulfanyl)oxane-4-nitrile: Features a nitrile group in place of the carboxylic acid.
Uniqueness
4-(Tert-butylsulfanyl)oxane-4-carboxylic acid is unique due to the presence of both the tert-butylsulfanyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18O3S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-tert-butylsulfanyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H18O3S/c1-9(2,3)14-10(8(11)12)4-6-13-7-5-10/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
BFSLRZGTRATQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1(CCOCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




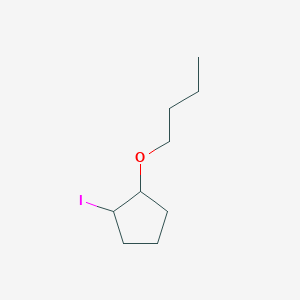
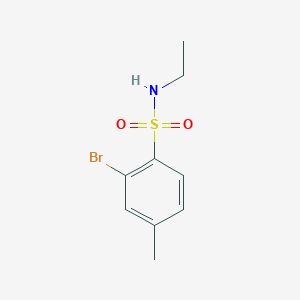
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
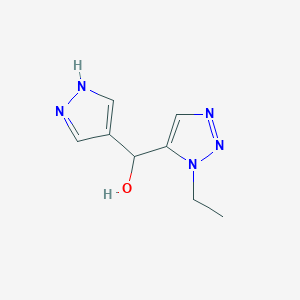
![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
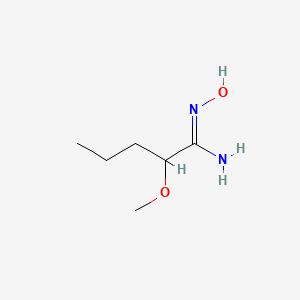
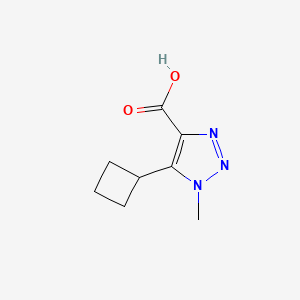
amine](/img/structure/B13311698.png)
![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)
